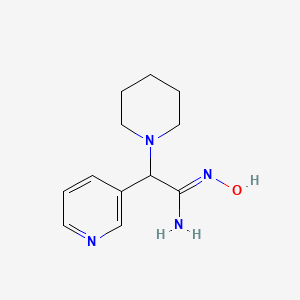
(Z)-N'-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide is a complex organic compound that features a piperidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Formation of the Pyridine Ring: The pyridine ring is usually synthesized through a condensation reaction.
Coupling of the Rings: The piperidine and pyridine rings are then coupled together using a suitable linker.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Common techniques include:
Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.
High-Pressure Reactions: To facilitate the coupling of the rings.
Purification Techniques: Such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide is investigated for its therapeutic potential. It may be used in the treatment of diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide: Lacks the (Z)-configuration.
2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide: Lacks the hydroxy group.
(Z)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide: Lacks the piperidine ring.
Uniqueness
The uniqueness of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide lies in its specific configuration and functional groups. The (Z)-configuration and the presence of both piperidine and pyridine rings, along with the hydroxy group, confer unique chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N'-hydroxy-2-piperidin-1-yl-2-pyridin-3-ylethanimidamide |
InChI |
InChI=1S/C12H18N4O/c13-12(15-17)11(10-5-4-6-14-9-10)16-7-2-1-3-8-16/h4-6,9,11,17H,1-3,7-8H2,(H2,13,15) |
InChI Key |
TUTKGMLPZHXUPZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)C(C2=CN=CC=C2)/C(=N/O)/N |
Canonical SMILES |
C1CCN(CC1)C(C2=CN=CC=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















